N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide
Beschreibung
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and an acetamide group
Eigenschaften
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-25(13-16-7-8-17-18(11-16)24-29-23-17)20(27)12-19-21(28)22-9-10-26(19)14-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSHBZCHUNYKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NON=C2C=C1)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized via nucleophilic substitution reactions.
Coupling Reactions: The benzoxadiazole and piperazine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzoxadiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with benzoxadiazole and piperazine rings are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine
Medicinally, such compounds could be investigated for their therapeutic potential. They might serve as leads for the development of new drugs targeting specific biological pathways.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzoxadiazole ring might be involved in binding to the active site of an enzyme, while the piperazine ring could enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide
- N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-phenyl-3-oxopiperazin-2-yl)-N-methylacetamide
- N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-ethylacetamide
Uniqueness
The uniqueness of N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(1-benzyl-3-oxopiperazin-2-yl)-N-methylacetamide lies in its specific substitution pattern and the combination of functional groups. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
